molecular formula C9H13NOS2 B1399615 (R)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide CAS No. 948843-32-1

(R)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide

Cat. No. B1399615
CAS RN: 948843-32-1
M. Wt: 215.3 g/mol
InChI Key: YYSVBNDDIUTFLR-UTSBKAFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods to synthesize aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves cyclization of readily available S-containing alkyne substrates . These cyclization reactions leading to thiophenes have been performed under mild conditions .

Scientific Research Applications

Comprehensive Analysis of ®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide Applications

Each of these fields presents a unique application that can be further explored through scientific research involving ®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide.

BMC Chemistry - Therapeutic importance of synthetic thiophene Springer - Recent strategies in the synthesis of thiophene derivatives Springer - (Z)-4-(thiophen-2-ylmethylene)-4H-thieno Material Properties - Thiophene Bentham Science - Therapeutic Potential of Thiophene Compounds: A Mini-Review

Mechanism of Action

While the specific mechanism of action for “®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide” is not available, many molecules with the thiophene ring system exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based compounds continue to be a focus of research due to their potential biological activities and applications in material science . Future research may explore new synthesis methods, potential applications, and the biological activities of these compounds.

properties

IUPAC Name

(NE,R)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/b10-7+/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSVBNDDIUTFLR-UTSBKAFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)/N=C/C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide
Reactant of Route 2
Reactant of Route 2
(R)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide
Reactant of Route 3
Reactant of Route 3
(R)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.